molecular formula C13H15NO B1326758 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 1134334-40-9

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1326758
CAS RN: 1134334-40-9
M. Wt: 201.26 g/mol
InChI Key: SYGMXNSYWXCOMZ-UHFFFAOYSA-N
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Description

The compound of interest, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, is a derivative of indole-3-carbaldehyde, which is a core structure in many pharmacologically active compounds. Indole derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The specific substitution pattern on the indole ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in drug design and synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, a related compound, involves the treatment of indole-3-carbaldehyde with epichlorohydrin, leading to a product that retains the oxirane ring and can further react with active methylene compounds to give crotonic condensation products . This demonstrates the versatility of indole-3-carbaldehyde as a precursor for various substituted indoles, which could be extrapolated to the synthesis of this compound by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an aromatic indole ring system, which can be further substituted with various functional groups. For example, Ethyl 1-acetyl-1H-indole-3-carboxylate features an essentially planar aromatic ring system with additional substituents that contribute to the overall molecular geometry and intermolecular interactions, such as C—H⋯O interactions and π⋯π stacking . These interactions are crucial for the stability and packing of molecules in the crystal structure and can affect the compound's reactivity and physical properties.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their substituents. Nucleophilic substitution reactions are common, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with various nucleophiles to yield trisubstituted indoles . This indicates that the compound of interest, with its ethyl and methyl substituents, could also participate in similar reactions, potentially leading to a wide range of products with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and boiling point. For instance, the crystal structure of Ethyl 1-acetyl-1H-indole-3-carboxylate is stabilized by various intermolecular interactions, which could be indicative of its melting point and solubility . Similarly, the novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibits specific spectroscopic properties and thermodynamic parameters that suggest its formation is exothermic and spontaneous at room temperature . These insights can be used to infer the properties of this compound, although direct studies on this compound would be necessary for accurate characterization.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques and Derivatives : The compound has been used in various synthesis processes. For instance, its treatment with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can further react with compounds like 1,3-dimethylbarbituric acid or malononitrile to yield crotonic condensation products (Suzdalev & Den’kina, 2011).

  • Reactions with Indole Derivatives : Indole-3-carbaldehyde, a closely related compound, has been used as a tyrosinase inhibitor and shows potential in inhibiting melanin production in cells, which could have implications for skin disorders and pigmentation research (Shimizu et al., 2003).

  • Antimicrobial Activities : Derivatives of indole-3-carbaldehyde, such as semicarbazone derivatives, exhibit antimicrobial properties against various fungi and bacteria, suggesting potential applications in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

  • Gold-Catalyzed Cycloisomerizations : This compound has also been used in gold-catalyzed cycloisomerizations, demonstrating its utility in complex organic syntheses and the development of new chemical processes (Kothandaraman et al., 2011).

  • Natural Occurrence and Isolation : Indole derivatives similar to 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde have been isolated from natural sources such as marine sponges, indicating their presence in natural ecosystems and potential for bioprospecting (Abdjul et al., 2015).

  • Antiproliferative Properties : Some derivatives have shown significant antiproliferative activity against human breast cancer cells while being less toxic to normal cells, suggesting potential applications in cancer research (Fawzy et al., 2018).

  • Oxidation Mechanisms : Research on the oxidation mechanisms of related compounds like 2,3-dimethylindole provides insights into chemical reactions that could be pertinent for understanding the behavior of this compound in various conditions (Balón et al., 1993).

  • Crystal Structure Analysis : Studies on the crystal structures of indole derivatives help in understanding the molecular interactions and properties of these compounds, which is crucial for their application in material science and pharmaceuticals (Barakat et al., 2017).

  • Catalysis and Organic Synthesis : The compound and its derivatives have been employed as catalysts in organic synthesis processes, such as the Suzuki–Miyaura coupling, demonstrating their utility in facilitating chemical reactions (Singh et al., 2017).

  • Green Synthesis Methods : Indole-3-carbaldehyde has been used in green synthesis methods, such as the Knoevenagel condensation, highlighting its role in environmentally friendly chemical processes (Madan, 2020).

Mechanism of Action

properties

IUPAC Name

1-ethyl-2,6-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMXNSYWXCOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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